molecular formula C16H19NO2 B11574178 propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B11574178
M. Wt: 257.33 g/mol
InChI Key: ROQJDMYDPFGLEK-UHFFFAOYSA-N
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Description

Propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is an organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.

    Esterification: The carboxyl group at the 6-position of the carbazole core can be esterified with propan-2-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions can convert the carbazole core to its fully hydrogenated form, tetrahydrocarbazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Carbazole-quinones

    Reduction: Tetrahydrocarbazole

    Substitution: Various substituted carbazoles depending on the electrophile used

Scientific Research Applications

Propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s carbazole core is known for its potential anticancer, antimicrobial, and anti-inflammatory activities. Researchers are exploring its derivatives for drug development.

    Organic Electronics: Carbazole derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to their excellent charge-transport properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and DNA. Its carbazole core can intercalate with DNA, inhibiting the replication of cancer cells.

    Electronic Properties: In organic electronics, the compound’s ability to transport charge is attributed to the conjugated π-system of the carbazole core, which facilitates electron mobility.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: Lacks the ester group at the 6-position, which may affect its solubility and reactivity.

    Carbazole: The fully aromatic form of the compound, which has different electronic properties compared to the tetrahydro form.

    Propan-2-yl carbazole: Similar structure but without the tetrahydro modification, leading to different chemical and physical properties.

Uniqueness

Propan-2-yl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to the combination of its carbazole core and the propan-2-yl ester group. This combination imparts specific chemical properties, such as solubility and reactivity, making it suitable for various applications in medicinal chemistry, organic electronics, and materials science.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

propan-2-yl 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate

InChI

InChI=1S/C16H19NO2/c1-10(2)19-16(18)11-7-8-15-13(9-11)12-5-3-4-6-14(12)17-15/h7-10,17H,3-6H2,1-2H3

InChI Key

ROQJDMYDPFGLEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3

Origin of Product

United States

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